2-Iodopyrazolo[1,5-a]pyridine
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Overview
Description
2-Iodopyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodopyrazolo[1,5-a]pyridine can be synthesized through a gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles. This method provides good to excellent yields . The reaction typically involves the use of gold catalysts and iodine as mediators, which facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Iodopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups through reactions such as Suzuki–Miyaura coupling and Ullmann condensation.
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving enynylpyrazoles.
Common Reagents and Conditions
Gold Catalysts: Used in the cyclization process.
Iodine: Acts as a mediator in the cyclization reaction.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Copper Catalysts: Used in Ullmann condensation reactions.
Major Products Formed
6-Arylpyrazolo[1,5-a]pyridines: Formed through Suzuki–Miyaura coupling.
6-Cyanopyrazolo[1,5-a]pyridine: Formed through Ullmann condensation.
Scientific Research Applications
2-Iodopyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a scaffold for drug design, particularly in the development of kinase inhibitors.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing bioimaging tools.
Mechanism of Action
The mechanism of action of 2-Iodopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as kinases. For example, one of its derivatives acts as a p38 kinase inhibitor, which is achieved through the binding of the compound to the kinase’s active site, thereby inhibiting its activity . This interaction can modulate various signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their photophysical properties and applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with significant biological activity and applications in drug design.
Uniqueness
2-Iodopyrazolo[1,5-a]pyridine is unique due to its iodine substitution, which allows for further functionalization through various coupling reactions. This makes it a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H5IN2 |
---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
2-iodopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H |
InChI Key |
YMHFXBLKMZFTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)I |
Origin of Product |
United States |
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